N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide
Description
N-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide is a dibenzo-oxazepine derivative featuring a ketone group at position 11 and a phenoxyacetamide moiety at position 2. The phenoxyacetamide substituent introduces aromatic and polar characteristics, influencing solubility and target binding . This compound is part of a broader class of dibenzoheterocycles studied for their pharmacological properties, including interactions with neurotransmitter receptors and intracellular protein targets .
Properties
IUPAC Name |
N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c24-20(13-26-15-6-2-1-3-7-15)22-14-10-11-18-16(12-14)21(25)23-17-8-4-5-9-19(17)27-18/h1-12H,13H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZVBDBSLYVLPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide typically involves multiple steps:
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Formation of the Dibenzo[b,f][1,4]oxazepine Core
Starting Materials: The synthesis begins with the preparation of the dibenzo[b,f][1,4]oxazepine core. This can be achieved through the cyclization of appropriate precursors such as ortho-aminobenzophenone derivatives.
Reaction Conditions: Cyclization is often carried out under acidic or basic conditions, depending on the specific starting materials and desired intermediates.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Products: Oxidation typically results in the formation of oxo derivatives or further oxidation to carboxylic acids.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Products: Reduction can lead to the formation of alcohols or amines, depending on the specific functional groups present.
-
Substitution
Reagents: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Products: Substitution reactions can introduce various functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Bases: Triethylamine, pyridine.
Scientific Research Applications
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide exhibits several biological activities:
- Dopamine D2 Receptor Antagonism : Research indicates that this compound acts as a selective antagonist for dopamine D2 receptors. This interaction is significant in the treatment of neuropsychiatric disorders such as schizophrenia and bipolar disorder by modulating neurotransmitter systems .
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit inflammatory pathways, making it a candidate for treating various inflammatory conditions.
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that this compound exhibited neuroprotective effects by reducing neuronal apoptosis in models of neurodegenerative diseases. The compound's ability to modulate dopamine receptor activity was linked to improved cognitive functions in treated subjects .
Case Study 2: Antitumor Activity
In vitro assays have shown that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism was attributed to its interaction with specific signaling pathways involved in cell growth and apoptosis.
Mechanism of Action
The mechanism by which N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxazepine core and phenoxyacetamide moiety. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Core Heterocycle Variations
- Sulfur-Containing Analogs (Thiazepines): Compounds such as N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide replace the oxygen atom in the oxazepine ring with sulfur. For example, thiazepine derivatives in and exhibit distinct NMR profiles (e.g., δ 10.48 ppm for amide protons) compared to oxazepines, reflecting electronic differences .
Substituent Modifications on the Acetamide Moiety :
- Aromatic Substituents : Derivatives like 2-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)acetamide () introduce electron-withdrawing groups (e.g., fluorine), which enhance dipole interactions and metabolic stability. The 4-fluorophenyl analog demonstrated an 83% synthesis yield, suggesting favorable reactivity .
- Trifluoromethyl Groups : N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide () leverages the strong electron-withdrawing effect of CF₃ to improve binding affinity and resistance to enzymatic degradation .
- Nitro and Alkyl Chains : The compound N-{3-[(10-Butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide () incorporates a nitro group (electron-deficient) and a butyl chain, enhancing lipophilicity and membrane permeability .
Pharmacological and Physicochemical Properties
Biological Activity
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide is a synthetic compound belonging to the dibenzo oxazepine class. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O3 |
| Molecular Weight | 338.40 g/mol |
| Log P | 3.5917 |
| Polar Surface Area | 47.835 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways, potentially leading to altered biochemical processes.
- Receptor Modulation : It may act as a selective inhibitor of dopamine D2 receptors, which are significant in various neurological functions and disorders .
Antipsychotic Potential
Research indicates that compounds similar to N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) exhibit antipsychotic properties by modulating dopamine signaling pathways. This suggests potential applications in treating schizophrenia and other psychotic disorders .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. By inhibiting pro-inflammatory cytokines and mediators, it could contribute to the management of inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds in the dibenzo oxazepine series:
- Study on Dopamine Receptor Inhibition : A study demonstrated that derivatives of dibenzo oxazepines effectively inhibited dopamine D2 receptors in vitro. This inhibition correlated with reduced symptoms in animal models of psychosis .
- Anti-inflammatory Activity : Another study highlighted the anti-inflammatory effects of similar compounds through the inhibition of NF-kB signaling pathways, suggesting a mechanism for their therapeutic use in chronic inflammatory conditions .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| N-(10-Ethyl-11-oxo-dibenzo[b,f][1,4]oxazepin) | Dopamine receptor inhibition | Antipsychotic |
| N-(8-Chloro-11-oxo-dibenzo[b,f][1,4]oxazepin) | Anti-inflammatory | Inflammatory diseases |
| N-(11-Oxo-dibenzo[b,f][1,4]thiazepine) | Enzyme inhibition | Antidepressant |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step protocols, including:
- Cyclocondensation of precursors to form the dibenzo[b,f][1,4]oxazepine core (e.g., using o-aminophenol derivatives and ketones) .
- Acetamide coupling via nucleophilic substitution or amidation reactions, often requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
- Optimization strategies : Adjusting solvent polarity (e.g., DMF for solubility), temperature control (60–80°C for cyclization), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodology :
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the oxazepine ring and acetamide linkage .
- X-ray crystallography for resolving bond angles and dihedral distortions in the bicyclic system .
- High-resolution mass spectrometry (HRMS) to validate molecular weight (C₂₂H₁₈N₂O₄, ~386.39 g/mol) .
Advanced Research Questions
Q. How can researchers identify and validate biological targets for this compound?
- Methodology :
- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Receptor binding studies : Radioligand displacement assays (e.g., dopamine D2 receptor antagonism, as seen in structurally related sulfonamide derivatives) .
- Transcriptomic profiling : RNA-seq to identify downstream pathways (e.g., NF-κB or AP-1 signaling) modulated in treated cell lines .
Q. What strategies are effective for improving the compound’s pharmacokinetic properties?
- Methodology :
- Structural modifications : Introduce electron-withdrawing groups (e.g., -Cl or -CF₃) to enhance metabolic stability .
- Prodrug design : Mask polar groups (e.g., esterification of acetamide) to improve oral bioavailability .
- In silico modeling : Use tools like SwissADME to predict logP, solubility, and CYP450 interactions .
Q. How can contradictions in structure-activity relationship (SAR) data be resolved?
- Case study : Derivatives with para-substituted phenoxy groups show variable IC₅₀ values in kinase assays.
- Approach :
- Conduct 3D-QSAR modeling to map electrostatic/hydrophobic interactions .
- Compare substituent effects (e.g., methyl vs. methoxy) on binding affinity using isothermal titration calorimetry (ITC) .
- Key finding : Electron-donating groups at the phenoxy moiety enhance potency against VEGFR2 by 2–3 fold .
Q. What in vivo models are suitable for evaluating therapeutic potential in neurological disorders?
- Methodology :
- Neuroinflammatory models : Collagen antibody-induced arthritis (CAIA) in mice to assess inhibition of monocyte-endothelial adhesion (e.g., BT2 analogue reduced ICAM-1 expression by 60% at 10 µM) .
- Dopaminergic assays : MPTP-induced Parkinson’s disease models to test D2 receptor modulation .
- Dosage : 10–50 mg/kg/day intraperitoneally, with pharmacokinetic monitoring via LC-MS/MS .
Key Notes
- Avoid reliance on commercial databases (e.g., BenchChem) for structural/activity data; prioritize peer-reviewed studies .
- Contradictions in biological data often arise from assay variability (e.g., cell type, endpoint measurement). Standardize protocols using guidelines like MIAME or MIAPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
